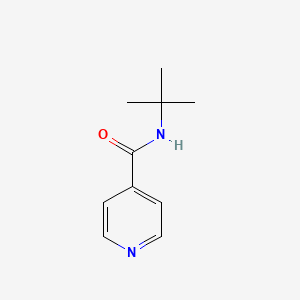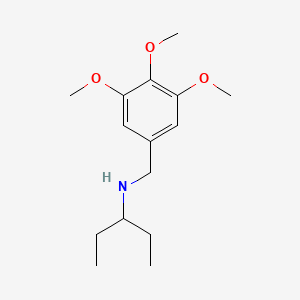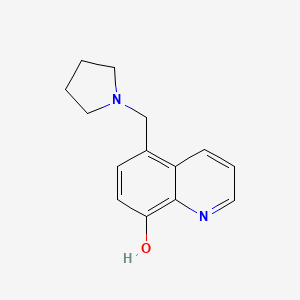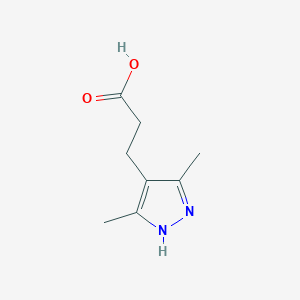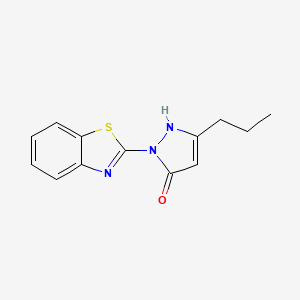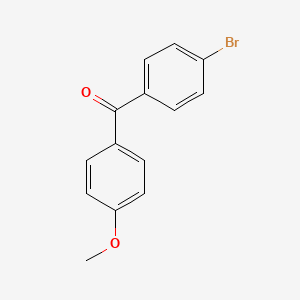
4-Bromo-4'-methoxybenzophenone
概要
説明
4-Bromo-4’-methoxybenzophenone is a chemical compound used for industrial and scientific research . It is also known by other names such as 4-methoxyphenyl 4-bromophenyl ketone and p-bromo-p’-methoxybenzophenone .
Synthesis Analysis
The synthesis of similar compounds has been achieved via Friedel-Crafts acylation . This involves the reaction of an acid chloride with a substrate in the presence of a catalyst like aluminum chloride .Molecular Structure Analysis
The molecular formula of 4-Bromo-4’-methoxybenzophenone is C14H11BrO2 . The structure of similar compounds has been analyzed using various spectral analyses including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy .Chemical Reactions Analysis
4-Bromo-4’-methoxybenzophenone has been used in photophysics studies . It has been subjected to UV light in a solution of isopropanol, acetonitrile, and glacial acetic acid catalyst .科学的研究の応用
Green Synthesis of 4-methoxybenzophenone
- Application Summary : 4-Bromo-4’-methoxybenzophenone is used in the green synthesis of 4-methoxybenzophenone, an important fine chemical intermediate widely used in the synthesis of UV-absorbers, dyes, drugs, fragrances, and insecticides .
- Methods of Application : The synthesis is achieved via the Friedel–Crafts acylation of anisole with benzoic acid, catalyzed by tungstophosphoric acid (HPW) supported on MCM-41 (HPW/MCM-41). The conversion of benzoic acid reached 97.2% and the selectivity for 4-methoxybenzophenone was 87.4% under the optimum conditions over a 50 wt.% HPW/MCM-41 catalyst .
- Results or Outcomes : The method established for the green synthesis of 4-methoxybenzophenone was efficient, with the conversion of benzoic acid reaching 97.2% and the selectivity for 4-methoxybenzophenone being 87.4% under the optimum conditions .
Photoreduction Study
- Application Summary : 4-Bromo-4’-methoxybenzophenone is used in the study of photoreduction, specifically the photoreduction of 4-bromo-4’-methylbenzophenone to a substituted benzpinacol .
- Methods of Application : Solutions of 4-bromo-4’-methylbenzophenone were placed in a Rotating Rack Rayonet reactor at 350nm at intervals of 5, 15, 30, and 45 minutes .
- Results or Outcomes : The study yielded a photoreduction quantum efficiency of 7.75% .
Synthesis of 4-methoxymethylbenzoic acid
- Application Summary : 4-Bromo-4’-methoxybenzophenone is used in the synthesis of 4-methoxymethylbenzoic acid .
- Methods of Application : The synthesis involves the iodosulfonylation-dehydroiodination of styrene. The reaction involves the use of sodium p-toluenesulfinate and iodine in methanol, followed by a β-elimination promoted by potassium hydroxide .
- Results or Outcomes : The experiment was successfully executed by undergraduate students with a chemical yield range of 78-83% .
Photochemical Reduction of 4-Bromo-4’-Fluorobenzophenone
- Application Summary : 4-Bromo-4’-methoxybenzophenone is used in the study of the photochemical reduction of 4-bromo-4’-fluorobenzophenone to the resulting substituted benzopinacol .
- Methods of Application : Solutions of 4-bromo-4’-fluorobenzophenone were irradiated with UV light at 350 nm for 5, 10, 20, and 40 minutes .
- Results or Outcomes : The study was conducted to determine the overall goal of determining Phi (reduction) .
Synthesis of 4-methoxymethylbenzoic acid
- Application Summary : 4-Bromo-4’-methoxybenzophenone is used in the synthesis of 4-methoxymethylbenzoic acid .
- Methods of Application : The synthesis involves the iodosulfonylation-dehydroiodination of styrene. The reaction involves the use of sodium p-toluenesulfinate and iodine in methanol, followed by a β-elimination promoted by potassium hydroxide .
- Results or Outcomes : The experiment was successfully executed by undergraduate students with a chemical yield range of 78-83% .
Photochemical Reduction of 4-Bromo-4’-Fluorobenzophenone
- Application Summary : 4-Bromo-4’-methoxybenzophenone is used in the study of the photochemical reduction of 4-bromo-4’-fluorobenzophenone to the resulting substituted benzopinacol .
- Methods of Application : Solutions of 4-bromo-4’-fluorobenzophenone were irradiated with UV light at 350 nm for 5, 10, 20, and 40 minutes .
- Results or Outcomes : The study was conducted to determine the overall goal of determining Phi (reduction) .
Safety And Hazards
4-Bromo-4’-methoxybenzophenone is classified as having acute toxicity (oral, dermal, inhalation), skin irritation, eye irritation, and specific target organ toxicity . Precautionary measures include avoiding dust formation, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
特性
IUPAC Name |
(4-bromophenyl)-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMPCNWWYIQPCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355227 | |
| Record name | 4-Bromo-4'-methoxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-4'-methoxybenzophenone | |
CAS RN |
54118-75-1 | |
| Record name | 4-Bromo-4'-methoxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 54118-75-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

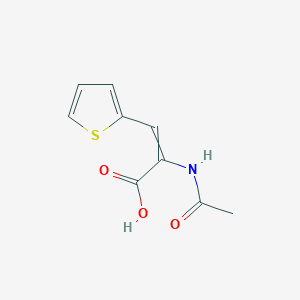
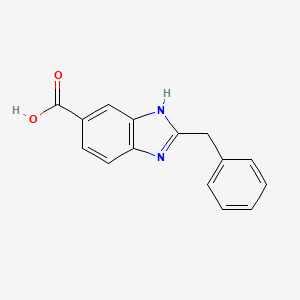
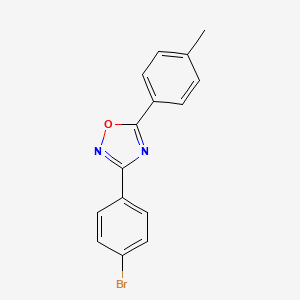
![[(2-Morpholin-4-yl-2-oxoethyl)thio]acetic acid](/img/structure/B1269632.png)
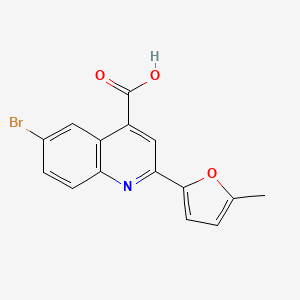
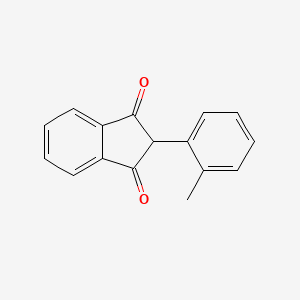
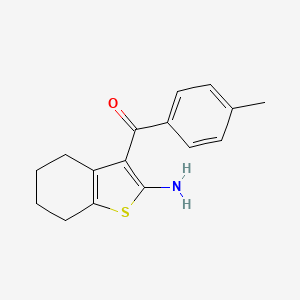
![3,5-bis[(4-fluorophenyl)methylene]-1-methyltetrahydro-4(1H)-pyridinone](/img/structure/B1269643.png)
![6-(4-Bromophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B1269644.png)
